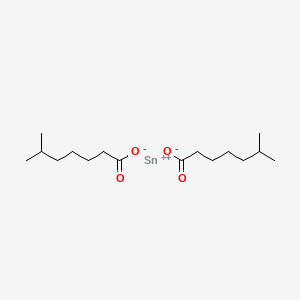
Ethyl 2-(diphenylphosphanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diphenylphosphaneyl)benzoate is an organophosphorus compound with the molecular formula C21H19O2P. It is known for its applications in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. This compound is characterized by the presence of a phosphine group attached to a benzoate ester, making it a versatile reagent in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenylphosphaneyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylphosphino)benzoic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine group .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(diphenylphosphaneyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(diphenylphosphaneyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diphenylphosphaneyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(diphenylphosphaneyl)benzoate primarily involves its role as a ligand. The phosphine group coordinates with transition metals, facilitating various catalytic processes. This coordination enhances the reactivity of the metal center, enabling efficient transformations in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- Diphenylphosphinobenzoic acid
- 2-Diphenylphosphanyl-benzoic acid
Uniqueness
Ethyl 2-(diphenylphosphaneyl)benzoate is unique due to its ester functionality, which provides additional reactivity compared to its acid counterparts. This makes it a valuable reagent in esterification and transesterification reactions, offering versatility in synthetic applications .
Eigenschaften
Molekularformel |
C21H19O2P |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
ethyl 2-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C21H19O2P/c1-2-23-21(22)19-15-9-10-16-20(19)24(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI-Schlüssel |
FRVBNDJKPAYVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)

![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)




![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)



